Cas no 2649067-65-0 (3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro-)

3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro-
-
- Inchi: 1S/C11H12N4O/c12-8-3-9(6-13-5-8)15-11(16)4-10(14-15)7-1-2-7/h3,5-7H,1-2,4,12H2
- InChI Key: BCFBPGKGPIEKGK-UHFFFAOYSA-N
- SMILES: N1=C(C2CC2)CC(=O)N1C1=CC(N)=CN=C1
3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359169-0.05g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 0.05g |
$888.0 | 2023-03-07 | ||
Enamine | EN300-359169-5.0g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 5.0g |
$3065.0 | 2023-03-07 | ||
Enamine | EN300-359169-0.5g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 0.5g |
$1014.0 | 2023-03-07 | ||
Enamine | EN300-359169-0.1g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 0.1g |
$930.0 | 2023-03-07 | ||
Enamine | EN300-359169-2.5g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 2.5g |
$2071.0 | 2023-03-07 | ||
Enamine | EN300-359169-10.0g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 10.0g |
$4545.0 | 2023-03-07 | ||
Enamine | EN300-359169-1.0g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359169-0.25g |
1-(5-aminopyridin-3-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
2649067-65-0 | 0.25g |
$972.0 | 2023-03-07 |
3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro- Related Literature
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro-
Introduction to 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro and Its Significance in Modern Medicinal Chemistry
3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro, with the CAS number 2649067-65-0, represents a compound of considerable interest in the field of medicinal chemistry. This heterocyclic molecule, characterized by its pyrazole core and functionalized with amino and pyridinyl groups, has garnered attention due to its potential pharmacological properties. The structural features of this compound make it a promising candidate for further exploration in drug discovery and development.
The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Its versatility stems from the ability of the pyrazole ring to engage in various interactions with biological targets, including enzymes and receptors. In particular, 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro incorporates additional functional groups that enhance its binding affinity and selectivity. The presence of a cyclopropyl group and an amino-substituted pyridine moiety introduces unique spatial and electronic properties that can modulate its interaction with biological systems.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential therapeutic effects. Virtual screening and molecular docking studies have been instrumental in identifying promising candidates like 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro for further experimental validation. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding modes and affinities of molecules before synthesizing them.
In the realm of oncology, pyrazole derivatives have shown significant promise as inhibitors of various kinases involved in cancer progression. The structural motif of 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro aligns well with known kinase inhibitors, suggesting potential applications in developing novel anticancer agents. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain kinases by interfering with their catalytic activity or binding to specific domains.
Beyond oncology, this compound has also been explored for its antimicrobial properties. The combination of a pyrazole core with amino and pyridinyl groups creates a molecular structure that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Research has shown that similar derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, making 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro a potential candidate for developing new antibiotics.
The synthesis of 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to optimize its pharmacological properties.
The pharmacokinetic profile of 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro is another critical aspect that needs to be evaluated. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the compound's bioavailability and therapeutic efficacy. Preliminary pharmacokinetic studies have provided insights into these parameters, which are essential for designing effective clinical trials.
In conclusion, 3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro (CAS no 2649067-65-0) represents a structurally intriguing compound with significant potential in medicinal chemistry. Its unique combination of functional groups and favorable pharmacological properties make it a valuable candidate for further research. As computational methods continue to advance and synthetic techniques improve, compounds like this are poised to play a pivotal role in the development of novel therapeutic agents.
2649067-65-0 (3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-5-cyclopropyl-2,4-dihydro-) Related Products
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)




